molecular formula C9H7N3O2S B13309258 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide

1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide

Cat. No.: B13309258
M. Wt: 221.24 g/mol
InChI Key: YVODIVBBJNSMRI-UHFFFAOYSA-N
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Description

1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both thiophene and pyrazole rings Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide typically involves the formation of the thiophene ring followed by the pyrazole ring. One common method is the Chan–Lam coupling reaction, which involves the reaction of 1,4-dihydroquinazoline with (5-formylthiophen-2-yl)boronic acid under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Chan–Lam coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-3-carboxamide.

    Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-3-carboxamide.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific enzymes or receptors, leading to biological activity.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring structure.

Uniqueness: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is unique due to the combination of both thiophene and pyrazole rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activities that are not observed in simpler thiophene or pyrazole derivatives.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

1-(5-formylthiophen-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H7N3O2S/c10-9(14)7-3-4-12(11-7)8-2-1-6(5-13)15-8/h1-5H,(H2,10,14)

InChI Key

YVODIVBBJNSMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)N)C2=CC=C(S2)C=O

Origin of Product

United States

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